molecular formula C12H11FN2O2 B7510769 methyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

methyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B7510769
M. Wt: 234.23 g/mol
InChI Key: XDLUTUUUITVUPO-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzaldehyde and hydrazine hydrate.

  • Reaction Steps: The reaction involves the formation of a hydrazone intermediate by reacting 2-fluorobenzaldehyde with hydrazine hydrate. This intermediate is then cyclized under acidic conditions to form the pyrazole ring.

  • Carboxylation: The pyrazole ring is then carboxylated using a suitable carboxylating agent, such as methyl chloroformate, to introduce the carboxylate group.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure the formation of the desired product.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the carboxylate group to a primary alcohol or other reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the pyrazole ring, often involving the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Reduction can yield alcohols, amines, or other reduced derivatives.

  • Substitution Products: Substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

Chemistry: Methyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases. Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved can vary widely depending on the specific application and biological system.

Comparison with Similar Compounds

  • Methyl 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate: Similar structure with a different position of the fluorine atom on the phenyl ring.

  • Methyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate: Different position of the methyl group on the pyrazole ring.

  • Methyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate: Different position of the carboxylate group on the pyrazole ring.

Uniqueness: The uniqueness of methyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 1-(2-fluorophenyl)-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-9(12(16)17-2)7-14-15(8)11-6-4-3-5-10(11)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLUTUUUITVUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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